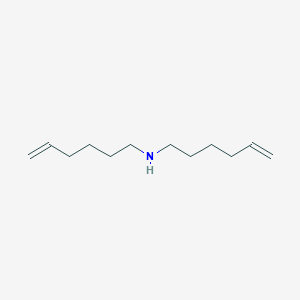

N-(Hex-5-en-1-yl)hex-5-en-1-amine

Description

N-(Hex-5-en-1-yl)hex-5-en-1-amine is a secondary amine featuring two hex-5-en-1-yl substituents bonded to a central nitrogen atom. The compound is characterized by terminal alkene groups on both alkyl chains, enabling diverse reactivity, including cyclization, hydroamination, and participation in metal-catalyzed coupling reactions.

Key properties include:

Properties

CAS No. |

157099-65-5 |

|---|---|

Molecular Formula |

C12H23N |

Molecular Weight |

181.32 g/mol |

IUPAC Name |

N-hex-5-enylhex-5-en-1-amine |

InChI |

InChI=1S/C12H23N/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-4,13H,1-2,5-12H2 |

InChI Key |

RFDSGAGBPXOEEY-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCNCCCCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Methylhex-5-en-1-amine Hydrochloride (C₇H₁₆ClN)

- Structure : Features a single hex-5-en-1-yl chain and a methyl group attached to the nitrogen, with a hydrochloride counterion.

- Synthesis : Prepared via alkylation of methylamine with hex-5-en-1-yl halides, followed by HCl neutralization .

- Applications : Used as an intermediate in pharmaceutical synthesis and polymer chemistry. The terminal alkene enables hydroamination to form pyrrolidine derivatives .

- Key Differences :

N-(Hex-5-en-1-yl)-N-(2-methoxyethyl)ethanethioamide

- Structure : Contains a hex-5-en-1-yl group, a 2-methoxyethyl substituent, and a thioamide functional group.

- Reactivity : Undergoes titanium-catalyzed cyclopropanation to yield cyclohexane-fused amines (e.g., (1-cyclohexylethyl)(hex-5-en-1-yl)(2-methoxyethyl)amine) .

- Key Differences :

- The thioamide group introduces sulfur-based reactivity (e.g., nucleophilic substitution at the thiocarbonyl).

- Less nucleophilic nitrogen due to resonance stabilization from the thioamide group.

Hex-5-yn-1-amine (C₆H₁₁N)

N-Hydroxy-2-methylhex-5-en-3-amine (C₇H₁₅NO)

- Structure : Contains a hydroxylamine group (-NHOH) and a methyl branch.

- Reactivity : Acts as a radical scavenger and participates in nitroxide-mediated polymerization.

- Key Differences :

Comparative Data Table

Research Findings and Trends

- Synthetic Methods : Titanium-mediated reactions (e.g., Kulinkovich-type) are prominent for generating cyclohexane-fused amines from alkenyl amines . Grignard reagents are widely used for alkyl chain elongation .

- Reactivity : Terminal alkenes in this compound enable regioselective additions, while alkynes in analogues like Hex-5-yn-1-amine favor cycloadditions .

- Safety Considerations : N-Methylhex-5-en-1-amine derivatives exhibit moderate acute toxicity (oral LD₅₀ > 300 mg/kg), whereas hydroxylamine derivatives require careful handling due to redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.